molecular formula C7H11NO3 B555680 1-Amino-4-oxocyclohexane-1-carboxylic acid CAS No. 285996-77-2

1-Amino-4-oxocyclohexane-1-carboxylic acid

Cat. No. B555680
M. Wt: 157,17 g/mole
InChI Key: CESXXYZXSIXCFU-UHFFFAOYSA-N
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Description

1-Amino-4-oxocyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 285996-74-9 . It has a molecular weight of 379.41 . The compound appears as a white powder .


Synthesis Analysis

The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a similar compound, has been achieved through selective transformations of the functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H21NO5/c24-14-9-11-22 (12-10-14,20 (25)26)23-21 (27)28-13-19-17-7-3-1-5-15 (17)16-6-2-4-8-18 (16)19/h1-8,19H,9-13H2, (H,23,27) (H,25,26) and the InChI key is SHBYYFRMCILKOK-UHFFFAOYSA-N .

Scientific Research Applications

1. Crystallographic Characterization of 1-Aminocyclohexane-1-carboxylic Acid

The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives have been analyzed. These structures predominantly exhibit a chair conformation, with the amino group mostly occupying the axial position. This study provides insights into the potential helical conformations of these compounds, crucial for understanding their chemical behavior and applications (Valle et al., 1988).

2. Synthesis and Stereochemistry

Research on the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid, a related compound, has been conducted. This work is significant for developing constrained hydroxy-α,α-disubstituted-α-amino acids, showcasing the versatility and potential applications of such amino acids in various scientific fields (Avenoza et al., 1999).

3. Application in Drug Discovery

1-Amino-4,4-difluorocyclohexanecarboxylic acid, an analogue of 1-aminocyclohexanecarboxylic acid, has been designed for drug discovery. Its synthesis, impact on conformation, lipophilicity, acidity, and fluorescent properties have been studied, suggesting various practical applications (Mykhailiuk et al., 2013).

4. Ethylene Synthesis and Plant Physiology

1-Aminocyclopropane-1-carboxylic Acid (ACC), a derivative, plays a critical role as a precursor in ethylene synthesis in plants. Studies on ACC's conversion into ethylene and its role in plant physiology enhance our understanding of plant growth and development processes (Nieder et al., 1986; Hoffman et al., 1982).

properties

IUPAC Name

1-amino-4-oxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c8-7(6(10)11)3-1-5(9)2-4-7/h1-4,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESXXYZXSIXCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436395
Record name 1-Amino-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-oxocyclohexane-1-carboxylic acid

CAS RN

285996-77-2
Record name 1-Amino-4-oxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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